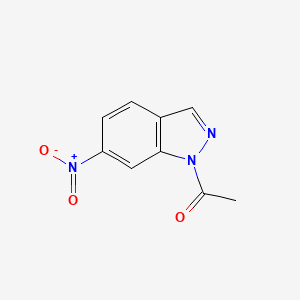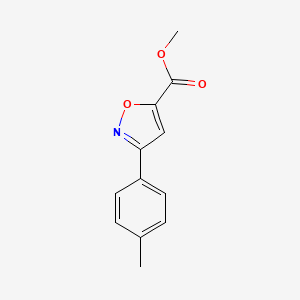
(2-Bromopyridin-4-yl)methanamine hydrochloride
Vue d'ensemble
Description
“(2-Bromopyridin-4-yl)methanamine hydrochloride” is a chemical compound that has been of interest in various fields. It has a molecular formula of C6H8BrClN2 . The compound is typically stored under an inert gas (nitrogen or Argon) at 2-8°C .
Physical And Chemical Properties Analysis
“(2-Bromopyridin-4-yl)methanamine hydrochloride” is a solid compound that is stored under an inert gas (nitrogen or Argon) at 2-8°C . Its molecular weight is 223.50.Applications De Recherche Scientifique
- The synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives revealed their potential as protein kinase inhibitors . These compounds were evaluated against a panel of protein kinases, demonstrating that the planar pyrido[3,4-g]quinazoline tricyclic system is crucial for maintaining inhibitory potency. This finding opens avenues for drug development targeting kinases involved in diseases like cancer and neurodegenerative disorders.
- (2-Chloropyridin-4-yl)methanamine hydrochloride selectively inhibits LOXL2 (lysyl oxidase-like 2) with an IC50 value of 126 nM . LOXL2 plays a role in extracellular matrix remodeling and fibrosis. Targeting LOXL2 could have therapeutic implications in fibrotic diseases, including liver fibrosis and pulmonary fibrosis.
- Researchers have synthesized and evaluated derivatives of (2-bromopyridin-4-yl)methanamine . These derivatives can serve as building blocks for more complex molecules in chemical synthesis, drug discovery, and medicinal chemistry .
- The pyrido[3,4-g]quinazoline scaffold, from which this compound is derived, has been identified as a nanomolar inhibitor of Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . Understanding the structure-activity relationships of such heteroaromatic compounds informs drug design strategies.
- Investigating the molecular shape of these derivatives is essential. The planarity of the pyridoquinazoline system impacts its interactions with target proteins. Researchers explore how substituents affect binding affinity and selectivity .
Protein Kinase Inhibition
LOXL2 Inhibition
Chemical Synthesis and Derivatives
Heteroaromatic Compound Design
Molecular Shape Studies
Mécanisme D'action
Target of Action
A compound with a similar structure, (2-chloropyridin-4-yl)methanamine hydrochloride, is reported to be a selective inhibitor of loxl2 , suggesting that (2-Bromopyridin-4-yl)methanamine hydrochloride might have a similar target.
Mode of Action
If we consider the similar compound (2-chloropyridin-4-yl)methanamine hydrochloride, it selectively inhibits loxl2 . This suggests that (2-Bromopyridin-4-yl)methanamine hydrochloride might interact with its target in a similar manner, leading to inhibition of the target’s activity.
Result of Action
If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it might lead to changes in extracellular matrix remodeling due to inhibition of LOXL2 .
Propriétés
IUPAC Name |
(2-bromopyridin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYDDCLLFWHUMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735233 | |
| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromopyridin-4-yl)methanamine hydrochloride | |
CAS RN |
1353979-69-7 | |
| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)










![[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]methylamine](/img/structure/B3047054.png)
![Methyl{[1-methyl-3-(methylethyl)pyrazol-5-yl]methyl}amine](/img/structure/B3047055.png)